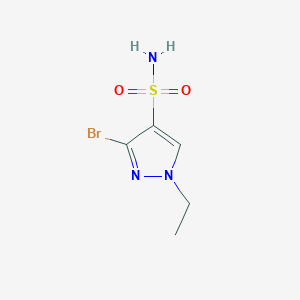

3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with bromine, ethyl, and sulfonamide groups. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .

Métodos De Preparación

The synthesis of 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, followed by bromination and sulfonation reactions. One common method includes the use of a palladium-catalyzed coupling reaction under ambient pressure . Industrial production methods often employ eco-friendly catalysts such as Amberlyst-70, which offers a simple reaction workup and valuable attributes .

Análisis De Reacciones Químicas

3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by iodine molecules, leading to the formation of electrophilic intermediates.

Reduction: The compound can be reduced using common reducing agents like sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as arylhydrazines and sulfonic acid hydrazides.

Major Products: These reactions often yield derivatives like ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylates and N-sulfonic derivatives.

Aplicaciones Científicas De Investigación

Antiproliferative Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide, in exhibiting antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that new pyrazole-4-sulfonamide derivatives were synthesized and tested for their in vitro antiproliferative activity against U937 cells. The results indicated that these compounds did not exhibit cytotoxic activity but showed promising inhibitory effects with half-maximal inhibitory concentration (IC50) values that warrant further investigation .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 Value (µM) | Cytotoxicity |

|---|---|---|---|

| This compound | U937 | TBD | None |

| 3,5-Dimethyl-1H-Pyrazole-4-Sulfonamide | U937 | TBD | None |

| 1,3,5-Trimethyl-1H-Pyrazole-4-Sulfonamide | U937 | TBD | None |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. A series of pyrazole derivatives were evaluated for their antimicrobial activity against various bacterial and fungal strains. The results indicated that compounds with electron-withdrawing substituents exhibited promising antibacterial and antifungal activities. For example, certain derivatives demonstrated significant inhibition against Bacillus subtilis and Aspergillus niger .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| This compound | Bacillus subtilis | TBD |

| This compound | Staphylococcus aureus | TBD |

| This compound | Candida albicans | TBD |

Inhibitory Activity Against Enzymes

In addition to its antimicrobial and antiproliferative properties, the compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For example, pyrazole sulfonamides have been identified as potential inhibitors of N-myristoyltransferase from Trypanosoma brucei, which is a target for treating human African trypanosomiasis .

Case Study: Inhibition of N-myristoyltransferase

A study focused on optimizing a series of pyrazole sulfonamides for their inhibitory activity against N-myristoyltransferase. The synthesized compounds were evaluated for their binding affinity and inhibitory efficacy through molecular docking studies, revealing significant interactions with key amino acids in the enzyme's active site .

Mecanismo De Acción

The mechanism of action of 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The bromine and sulfonamide groups play crucial roles in binding to active sites, leading to inhibition or activation of specific pathways . The compound’s tautomeric and conformational preferences also influence its reactivity and biological activity .

Comparación Con Compuestos Similares

3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide can be compared with other pyrazole derivatives such as:

4-bromopyrazole: Used in the synthesis of pharmaceutical compounds.

3(5)-aminopyrazoles: Explored as precursors in the synthesis of condensed heterocyclic systems.

Pyrazolo[1,5-a]pyrimidines: Known for their diverse biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

3-Bromo-1-ethyl-1H-pyrazole-4-sulfonamide is a compound that belongs to the class of pyrazole sulfonamides, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₅H₈BrN₃O₂S

- Molecular Weight : 238.11 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Studies indicate that pyrazole sulfonamides can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

- Antiproliferative Effects : Research on similar pyrazole derivatives has demonstrated their potential as antiproliferative agents against cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds have been reported in various studies, showcasing their potency .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Pyrazole sulfonamides act as enzyme inhibitors, particularly targeting enzymes involved in cell proliferation and inflammatory pathways. For instance, modifications to the pyrazole core have been shown to enhance blood-brain barrier permeability and improve efficacy in inhibiting N-myristoyltransferase (NMT), a target in treating human African trypanosomiasis .

In Vitro Studies

-

Antiproliferative Activity :

- A series of pyrazole sulfonamide derivatives were synthesized and tested against U937 cells using the CellTiter-Glo Luminescent assay. The results indicated that certain derivatives exhibited significant antiproliferative activity without cytotoxic effects .

- IC50 values varied among compounds, with some showing potent activity comparable to established chemotherapeutics.

- Antimicrobial Efficacy :

Table of Biological Activities

Conclusion and Future Directions

The biological activity of this compound highlights its potential as a therapeutic agent in treating infections and possibly cancer. Ongoing research is necessary to further elucidate its mechanisms, optimize its pharmacological properties, and explore its efficacy in vivo. Future studies should also focus on structure-activity relationships (SAR) to enhance its bioactivity while minimizing potential side effects.

Propiedades

IUPAC Name |

3-bromo-1-ethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3O2S/c1-2-9-3-4(5(6)8-9)12(7,10)11/h3H,2H2,1H3,(H2,7,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLBRFMEEYCBGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)Br)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.